molecular formula C10H16N4O4 B4924139 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid

Numéro de catalogue B4924139
Poids moléculaire: 256.26 g/mol
Clé InChI: ICMJHKHITZRDSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid, also known as DHMEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHMEQ is a small molecule inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune responses, inflammation, and cell survival.

Mécanisme D'action

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid inhibits the activation of NF-κB by blocking the interaction between NF-κB and its upstream activators, such as IKK and TAK1. This leads to a decrease in the expression of NF-κB target genes, which are involved in immune responses, inflammation, and cell survival. By inhibiting NF-κB, 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid can modulate these processes and provide therapeutic benefits in disease states where NF-κB is overactivated.
Biochemical and physiological effects:
2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid can inhibit the proliferation and migration of cancer cells, induce apoptosis, and decrease the expression of pro-inflammatory cytokines. In vivo studies have shown that 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid can inhibit tumor growth, reduce inflammation, and improve survival in animal models of cancer and autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid has several advantages for lab experiments, including its high purity and availability, as well as its well-characterized mechanism of action. However, 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid also has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, the effects of 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid can be cell-specific, and its efficacy may vary depending on the disease model and experimental conditions.

Orientations Futures

There are several future directions for research on 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could improve the efficacy and reduce the side effects of 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid. Another area of interest is the investigation of the effects of 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid on the gut microbiome, which has been shown to play a key role in immune regulation and inflammation. Finally, the potential use of 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid in combination with other therapeutic agents, such as chemotherapy or immunotherapy, is an area of active investigation.

Méthodes De Synthèse

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid can be synthesized using a multi-step process that involves the reaction of 1,2-diaminocyclohexane with methyl acrylate, followed by cyclization and oxidation reactions. The final product is obtained through a purification process using column chromatography. The synthesis of 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid has been optimized to improve the yield and purity of the compound, making it more readily available for research purposes.

Applications De Recherche Scientifique

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid has been shown to inhibit the activation of NF-κB, which is involved in the regulation of immune responses, inflammation, and cell survival. By inhibiting NF-κB, 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid has the potential to modulate these processes and provide therapeutic benefits in disease states where NF-κB is overactivated.

Propriétés

IUPAC Name

2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-3-4(2)5(8(15)16)14-7-6(12-10(14)18)11-9(17)13-7/h4-7H,3H2,1-2H3,(H,12,18)(H,15,16)(H2,11,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMJHKHITZRDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1C2C(NC(=O)N2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)-3-methylpentanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.